N-(Piperidin-2-ylmethyl)ethanamine
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Overview
Description
N-(Piperidin-2-ylmethyl)ethanamine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-2-ylmethyl)ethanamine typically involves the reductive amination of piperidine with ethanamine. This process can be carried out using various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon . Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring, followed by further functionalization .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions due to their efficiency and scalability. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield enantioenriched piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, typically under basic conditions.
Major Products Formed
Oxidation: Piperidinones.
Reduction: Reduced piperidine derivatives.
Substitution: N-alkylated piperidine derivatives.
Scientific Research Applications
N-(Piperidin-2-ylmethyl)ethanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Piperidin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Piperazine: Another six-membered heterocycle containing two nitrogen atoms.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom, known for its presence in various natural products and pharmaceuticals.
Uniqueness
N-(Piperidin-2-ylmethyl)ethanamine is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its piperidine moiety is a crucial pharmacophore in many drugs, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(piperidin-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-9-7-8-5-3-4-6-10-8/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNVNBQRMGFOTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474940 |
Source
|
Record name | N-(Piperidin-2-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120990-88-7 |
Source
|
Record name | N-(Piperidin-2-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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